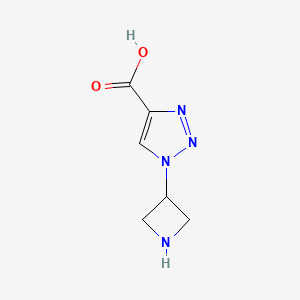

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring fused with a carboxylic acid group and substituted with an azetidine (a four-membered nitrogen-containing ring) at the N1 position. This structure combines the rigidity of the azetidine ring with the versatile reactivity of the triazole and carboxylic acid moieties.

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-(azetidin-3-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C6H8N4O2/c11-6(12)5-3-10(9-8-5)4-1-7-2-4/h3-4,7H,1-2H2,(H,11,12) |

InChI Key |

AHHXIHKWPMAHLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.

Formation of Triazole Ring: The triazole ring is usually formed via a [3+2] cycloaddition reaction between an azide and an alkyne.

Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through appropriate linkers and reaction conditions, such as the use of boronic acids in Suzuki–Miyaura cross-coupling reactions.

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features

Antimicrobial Activity

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae). The kink-like structure and primary amine group are critical for disrupting bacterial membranes .

Enzyme Inhibition and Drug Development

- Carbonic Anhydrase-II Inhibitors : Triazole-carboxylic acids with aryl substituents show inhibitory activity, leveraging the carboxylic acid for zinc binding in enzyme active sites .

- PD-1/PD-L1 Inhibitors: Chloro-fluorophenyl derivatives are explored in cancer immunotherapy .

- SARS-CoV-2 Applications : Triazole-carboxamides with cyclobutyl or isopropyl groups demonstrated inhibitory effects against viral proteases .

Metal Coordination and Material Science

- Cobalt Complexes : Triazole-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) form stable coordination polymers with transition metals, useful in catalysis or sensing .

Structure-Activity Relationships (SAR)

- Azetidine vs. Phenyl Groups : Azetidine’s smaller size and tertiary amine may improve solubility and membrane permeability compared to bulkier aryl groups.

- Carboxylic Acid Position : The 4-carboxylic acid group is critical for hydrogen bonding in enzyme interactions (e.g., carbonic anhydrase inhibition) .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) enhance binding to hydrophobic pockets in targets like PD-L1 .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1522570-03-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on diverse research findings, including its anticancer properties and mechanisms of action.

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 1522570-03-1

- Purity : Typically ≥95% .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from recent studies:

The anticancer effects of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cytochrome c release into the cytoplasm .

- Inhibition of Cell Migration : The compound significantly reduces the migration of cancer cells, an essential factor in tumor metastasis, by modulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .

- Targeting Signaling Pathways : It inhibits the phosphorylation of p65 in the NF-kB pathway, reducing its DNA binding activity and thereby decreasing tumor cell proliferation .

Study on HCT116 Cells

A notable study evaluated the effects of various triazole derivatives on HCT116 cells, revealing that compounds with triazole moieties exhibited enhanced cytotoxicity compared to controls. The lead compound demonstrated an IC₅₀ value of 0.43 µM, indicating potent anticancer activity without affecting normal cell lines .

In Vivo Studies

In vivo investigations have shown that modifications incorporating the triazole fragment into existing drug frameworks can significantly enhance their anticancer properties while minimizing toxicity to normal tissues. For instance, a derivative demonstrated effective tumor suppression in animal models without adverse effects on healthy cells .

Q & A

Basic: What are the standard synthetic routes for 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by hydrolysis. For example, methyl esters of triazole derivatives (e.g., methyl 1-(substituted aryl)-1H-1,2,3-triazole-4-carboxylate) are synthesized via CuAAC using azides and terminal alkynes. Hydrolysis under basic conditions (e.g., NaOH or LiOH in aqueous THF/MeOH) yields the carboxylic acid derivative. Protecting groups, such as tert-butoxycarbonyl (Boc) on the azetidine nitrogen, are often employed to prevent side reactions during synthesis .

Advanced: How is ring-chain tautomerism addressed in structural characterization of derivatives?

5-Formyl derivatives of this compound exhibit ring-chain tautomerism, forming cyclic hemiacetals. This equilibrium is analyzed using NMR and X-ray crystallography. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one form (80:20 ratio in solution). Crystallographic refinement with SHELXL confirms the tautomeric equilibrium .

Advanced: What crystallographic refinement strategies resolve electron density ambiguities?

SHELXL is widely used for refining crystallographic data. Key steps include:

- Applying anisotropic displacement parameters for non-H atoms.

- Using the "AFIX" command to model disorder in flexible groups (e.g., azetidine rings).

- Incorporating high-resolution data (<1.0 Å) to improve R-factor convergence.

The "TWIN" command in SHELXL is critical for handling twinned crystals, which are common in small-molecule triazole derivatives .

Basic: Which analytical techniques validate the compound’s purity and structure?

- NMR : and NMR confirm regioselectivity (1,4-triazole vs. 1,5-isomer) and substitution patterns.

- LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., [M+H]).

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

Advanced: How do azetidine modifications influence bioactivity in enzyme inhibition?

Substituents on the azetidine ring modulate steric and electronic interactions with target enzymes. For example:

- Bulky groups (e.g., 2,4-dichloro-3-trifluoromethylphenyl) enhance binding to hydrophobic pockets in Notum enzyme inhibitors.

- Polar groups (e.g., Boc-protected amines) improve solubility without compromising affinity for Wnt/β-catenin targets .

Basic: What purification challenges arise, and how are they mitigated?

Challenges include:

- Hydrophilic impurities : Removed via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN).

- Metal residues : Treated with EDTA washes or Chelex resin post-CuAAC reactions.

- Tautomeric byproducts : Separated using size-exclusion chromatography .

Advanced: Can computational docking predict binding modes for PD-1/PD-L1 inhibitors?

Molecular docking (e.g., AutoDock Vina) with homology models of PD-L1 identifies key interactions:

- The triazole carboxylic acid forms hydrogen bonds with Lys124 and Tyr56.

- Substituents on the azetidine ring occupy a hydrophobic subpocket near Leu66.

MD simulations (>100 ns) validate stability of predicted poses .

Basic: Which protective groups are used for azetidine nitrogen, and how are they cleaved?

- Boc protection : Introduced via di-tert-butyl dicarbonate in THF. Cleaved with TFA (20% in DCM).

- Benzyl groups : Removed via hydrogenolysis (H, Pd/C).

Post-cleavage, the free amine is neutralized with aqueous NaHCO .

Advanced: How to reconcile contradictory in vitro vs. cellular antibacterial activity?

Discrepancies often arise from:

- Membrane permeability : Assess via logP measurements (e.g., octanol-water partitioning).

- Efflux pumps : Use inhibitors like PAβN in combination assays.

- Protein binding : Quantify free fraction using ultrafiltration .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.